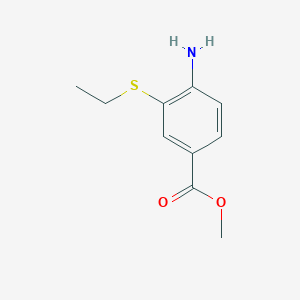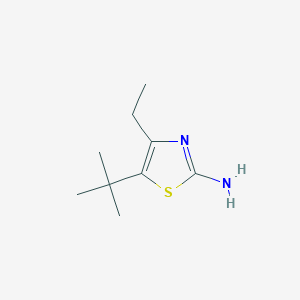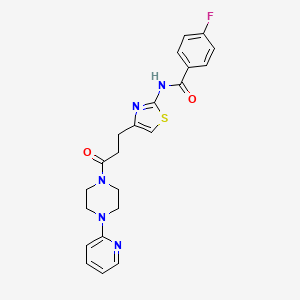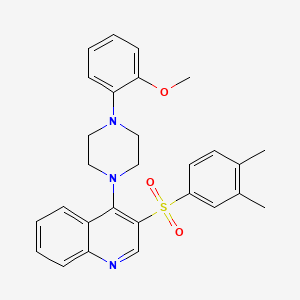![molecular formula C22H21N5O3 B2414636 2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899752-77-3](/img/structure/B2414636.png)
2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It is a small molecule that has been identified as a selective activator of peroxisome proliferator-activated receptor α (PPARα) , a ligand-activated transcriptional factor involved in regulating fatty acid metabolism .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported . The starting compound 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was used to synthesize a series of derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The crystal structures of similar compounds in complex with the ligand-binding domain (LBD) of PPARα have also been determined .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described . These reactions typically involve the formation of new ring systems and the introduction of various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. The theoretical calculation of their lipophilicity as C log P was performed .Applications De Recherche Scientifique
- Studies have shown that small-molecule agonism of PPARα can be beneficial for treating dyslipidemia, including hypercholesterolemia and hypertriglyceridemia .
- JAK3 plays a crucial role in immune responses, and inhibiting it may have implications for autoimmune diseases and inflammatory conditions .
PPARα Activation and Dyslipidemia Treatment
Tyrosine-Protein Kinase JAK3 Inhibition
Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)
Mécanisme D'action
Target of Action
The primary targets of this compound are kinase enzymes . Kinases play a crucial role in cellular signaling, and their dysregulation is often associated with diseases such as cancer .
Mode of Action
The compound interacts with its kinase targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects multiple oncogenic pathways, including the mTOR signaling pathway . Inhibition of these pathways can lead to a reduction in cancer cell growth and development .
Result of Action
The result of the compound’s action is a disruption of oncogenic signaling pathways, leading to a reduction in cancer cell growth and development . This can potentially lead to a decrease in tumor size and progression.
Orientations Futures
Propriétés
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15(2)16-8-10-18(11-9-16)30-13-20(28)25-26-14-23-21-19(22(26)29)12-24-27(21)17-6-4-3-5-7-17/h3-12,14-15H,13H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSOPKJZMSAIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)


![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2414562.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)



![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2414572.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-2-yl)propanoic acid](/img/structure/B2414573.png)

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)